molecular formula C15H16N2O4 B2559945 5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid CAS No. 1808535-17-2

5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid

Cat. No.: B2559945
CAS No.: 1808535-17-2
M. Wt: 288.303
InChI Key: FNYOYQUIYIWSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Scientific Research Applications

Crystal Engineering with p-Hydroxybenzoic Acid Derivatives

Researchers have utilized p-Hydroxybenzoic acid (p-HOBA) as a building block for self-assembly with various bases to generate corresponding acid-base complexes. These complexes exhibit distinct hydrogen bonding systems, forming two-dimensional (2D) and three-dimensional (3D) networks. The study demonstrates the structural versatility of p-HOBA derivatives in crystal engineering, highlighting their potential for creating stable supramolecular assemblies with tailored properties (Zhao et al., 2010).

Photodegradation of Parabens

Another significant application involves the photodegradation of parabens, esters of p-hydroxybenzoic acid, under ultraviolet C lamps. This study provides insights into the kinetic constants of hydroxyl radicals reaction and photolysis quantum yields for various parabens. It identifies major transformation products, indicating the potential of using photodegradation as an effective method for the removal of hazardous water contaminants derived from p-hydroxybenzoic acid (Gmurek et al., 2015).

Occurrence and Fate of Parabens in Aquatic Environments

The review on the occurrence, fate, and behavior of parabens in aquatic environments underscores their widespread presence due to their use in consumer products. It discusses the biodegradability of parabens and their continuous introduction into the environment, raising concerns about their potential as weak endocrine disrupter chemicals. This comprehensive analysis suggests the necessity for further studies to understand the long-term environmental impact of parabens and related compounds (Haman et al., 2015).

Antioxidant Activity of Substituted Phenols

Research into the synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, derived from reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid, explores their antioxidant properties. This study highlights the potential of such derivatives for significant free-radical scavenging ability, pointing towards their usefulness in developing new antioxidants (Shakir et al., 2014).

Properties

IUPAC Name

5-[3-(butylamino)-2-cyano-3-oxoprop-1-enyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-2-3-6-17-14(19)11(9-16)7-10-4-5-13(18)12(8-10)15(20)21/h4-5,7-8,18H,2-3,6H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYOYQUIYIWSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C=C1)O)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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